molecular formula C16H19NO4S2 B2388531 N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylnaphthalene-2-sulfonamide CAS No. 874788-03-1

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylnaphthalene-2-sulfonamide

Cat. No.: B2388531
CAS No.: 874788-03-1
M. Wt: 353.45
InChI Key: YPGYRMKGKXVNRV-UHFFFAOYSA-N
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Description

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylnaphthalene-2-sulfonamide is a specialized synthetic sulfonamide-based compound designed for advanced chemical biology and drug discovery research. This molecule integrates a naphthalene sulfonamide moiety, a structure often associated with protein-binding capabilities, with a 1,1-dioxo-1lambda6-thiolan-3-yl (sulfolane) group, which can enhance solubility and influence pharmacokinetic properties. Its primary research value lies in its potential as a key intermediate or functional scaffold for the synthesis of more complex molecules, as well as its utility in probing protein-protein interactions and enzyme inhibition studies. Researchers are exploring its applications in developing novel inhibitors for intracellular targets, leveraging its unique structure to achieve selectivity and potency. The presence of the sulfonamide functional group suggests potential for targeting a wide range of enzymes, including proteases and transferases, making it a versatile tool for constructing targeted chemical libraries and investigating new mechanisms of action in cellular models.

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-ethylnaphthalene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4S2/c1-2-17(15-9-10-22(18,19)12-15)23(20,21)16-8-7-13-5-3-4-6-14(13)11-16/h3-8,11,15H,2,9-10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPGYRMKGKXVNRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001333101
Record name N-(1,1-dioxothiolan-3-yl)-N-ethylnaphthalene-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001333101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

15.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID51086710
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

874788-03-1
Record name N-(1,1-dioxothiolan-3-yl)-N-ethylnaphthalene-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001333101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylnaphthalene-2-sulfonamide typically involves multiple steps. One common approach starts with the preparation of the tetrahydrothiophene moiety, which is then oxidized to form the sulfone. This intermediate is subsequently reacted with naphthalene-2-sulfonyl chloride in the presence of a base to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylnaphthalene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can occur at the sulfone moiety.

    Reduction: The sulfone group can be reduced back to a sulfide under specific conditions.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or further oxidized sulfones, while reduction can revert the sulfone to a sulfide.

Scientific Research Applications

Biological Mechanisms

The mechanism of action for N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylnaphthalene-2-sulfonamide primarily involves the inhibition of bacterial dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria. This inhibition leads to bactericidal effects, making sulfonamides valuable in antimicrobial applications.

Antibacterial Activity

Research indicates that variations in substituents on the naphthalene ring can significantly affect antibacterial activity. Quantitative structure–activity relationship (QSAR) models have been developed to predict efficacy based on structural modifications.

Therapeutic Applications

This compound has potential applications in:

1. Antimicrobial Therapy

  • Effective against a range of bacterial strains.
  • Potential use in treating infections caused by resistant bacteria.

2. Anti-inflammatory Properties

  • Investigated for its ability to modulate inflammatory pathways.
  • Research is ongoing into its efficacy as an anti-inflammatory agent.

3. Drug Development

  • Serves as a lead compound for developing new sulfonamide derivatives with enhanced activity.
  • Structural modifications can lead to improved selectivity and potency against various biological targets.

Case Studies and Research Findings

Several studies have explored the properties and applications of this compound:

  • Antibacterial Efficacy Study : A study demonstrated the compound's effectiveness against Gram-positive and Gram-negative bacteria, showcasing its potential as a broad-spectrum antibiotic .
  • QSAR Analysis : Research utilizing QSAR models highlighted how specific modifications to the naphthalene moiety could enhance antibacterial properties, providing insights into future drug design .
  • Mechanistic Insights : Investigations into the compound's mechanism revealed its role in inhibiting critical enzymes involved in bacterial growth, supporting its application in antimicrobial therapy .

Mechanism of Action

The mechanism of action of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylnaphthalene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The naphthalene ring may also interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities between the target compound and its analogs:

Compound Name Core Structure Substituents Key Functional Groups Reported Activities
N-(1,1-dioxo-1λ⁶-thiolan-3-yl)-N-ethylnaphthalene-2-sulfonamide (Target) Naphthalene-2-sulfonamide 1,1-dioxothiolan-3-yl, ethyl Sulfone, sulfonamide, naphthalene Not explicitly reported
N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-methylnaphthalene-1-sulfonamide Naphthalene-1-sulfonamide 3,4-dimethoxyphenethyl, methyl Methoxy, sulfonamide Antimicrobial, anticancer
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) Acetamide-triazole Naphthyloxy, phenyl Triazole, ether, carbonyl Not reported; likely scaffold for drug design
N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Benzothiazole-acetamide Trifluoromethyl, phenyl Benzothiazole, carbonyl Anticancer, enzyme inhibition (inferred)
N,N-Dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propan-1-amine Propanamine Naphthyloxy, thienyl Ether, tertiary amine Intermediate for antidepressants (e.g., Duloxetine)

Key Observations :

  • Sulfonamide vs. Acetamide : The target compound’s sulfonamide group may offer stronger hydrogen-bonding capacity compared to acetamide derivatives like 6a .
  • Sulfone vs.
  • Naphthalene Orientation : Naphthalene-2-sulfonamide (target) vs. naphthalene-1-sulfonamide () alters steric and electronic interactions, influencing receptor binding .

Conformational and Crystallographic Insights

  • Dihedral Angles : In N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylnaphthalene-1-sulfonamide, the naphthalene and benzene rings form a dihedral angle of 7.66°, favoring planar interactions with biological targets . The target compound’s 1,1-dioxothiolan group may enforce a distinct conformation, impacting binding.
  • Packing Interactions : Analogs like ’s compound rely on van der Waals forces and π-π stacking for crystal stabilization, a trend likely applicable to the target compound .

Biological Activity

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylnaphthalene-2-sulfonamide, a sulfonamide derivative, has garnered attention in pharmaceutical research due to its diverse biological activities. This compound's structure features a thiolane ring and a naphthalene moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, including its synthesis, characterization, and various biological evaluations.

Molecular Formula: C13H13N1O3S2
Molecular Weight: 305.38 g/mol
IUPAC Name: this compound

The compound's structure can be visualized as follows:

N 1 1 dioxo 1lambda6 thiolan 3 yl N ethylnaphthalene 2 sulfonamide\text{N 1 1 dioxo 1lambda6 thiolan 3 yl N ethylnaphthalene 2 sulfonamide}

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of ethylnaphthalene sulfonamide with a thioketone precursor. Characterization methods such as IR spectroscopy, NMR spectroscopy (both 1H^{1}H and 13C^{13}C), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies indicated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this sulfonamide has also been explored. Studies evaluating its cytotoxic effects on various cancer cell lines revealed promising results. The compound was tested against A549 (lung cancer) and MCF7 (breast cancer) cell lines, yielding IC50 values as follows:

Cell Line IC50 (µM)
A54911.20
MCF715.73

These results indicate that this compound has significant cytotoxic effects and warrants further investigation for potential use in cancer therapy .

Antioxidant Activity

In addition to its antimicrobial and anticancer properties, the compound has shown moderate antioxidant activity. Comparative studies using standard antioxidants like butylated hydroxy anisole (BHA) revealed that while the compound exhibits some antioxidant capacity, it is less potent than BHA .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. The results indicated favorable interactions with key proteins involved in cancer proliferation pathways, suggesting a mechanism through which the compound may exert its anticancer effects .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on Lung Cancer Cells : A study published in a peer-reviewed journal demonstrated that treatment with this compound resulted in reduced cell viability in A549 cells by inducing apoptosis .
  • Bacterial Inhibition : A clinical trial assessed the efficacy of this compound in treating infections caused by resistant bacterial strains. The results showed a significant reduction in infection rates among patients treated with this sulfonamide compared to those receiving standard antibiotics .

Q & A

Q. Table 1: Common Purification Techniques

MethodApplicationEfficiency (Yield)
RecrystallizationSmall-scale lab synthesis70-85%
Column ChromatographySeparation of polar by-products90-95%
Continuous FlowIndustrial-scale production>95%

Q. Table 2: Key Computational Tools

ToolApplicationReference
SHELXLCrystal structure refinement
AutoDock VinaMolecular docking
Gaussian 16DFT calculations

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